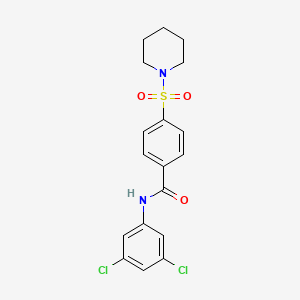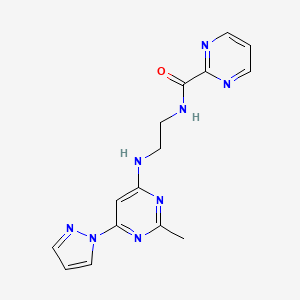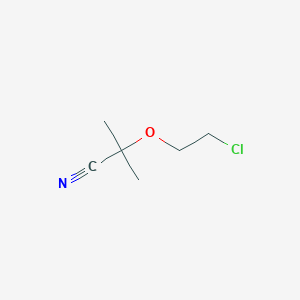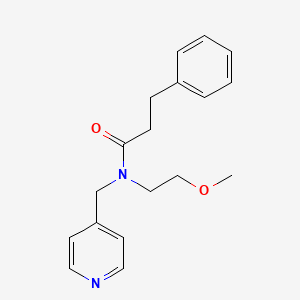
3-Methoxy-1-((5-methylthiophen-2-yl)methyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methoxy-1-((5-methylthiophen-2-yl)methyl)pyrrolidine” is a chemical compound with the molecular formula C11H17NOS and a molecular weight of 211.32. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “3-Methoxy-1-((5-methylthiophen-2-yl)methyl)pyrrolidine” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
While specific chemical reactions involving “3-Methoxy-1-((5-methylthiophen-2-yl)methyl)pyrrolidine” are not detailed in the available resources, pyrrolidine derivatives are known to undergo various chemical reactions, contributing to their wide range of biological activities .Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
One area of application involves the synthesis of novel organic compounds. For instance, the reaction of N-substituted 4-methyl-2-pyrrolidinones or 4-diethoxyphosphoryl analogues, carrying at least two chlorine atoms between the C(3) and C(6) carbons, with alkaline methoxide in methanol has been shown to afford the corresponding 5-methoxylated 3-pyrrolin-2-ones. These compounds are useful adducts for the preparation of agrochemicals or medicinal compounds, showcasing the importance of such structures in synthetic organic chemistry (Ghelfi et al., 2003).
Material Science
In material science, polythiophenes and polyselenophenes synthesized from thiophene and selenophene derivatives substituted at the 3-position (e.g., with methyl or methoxy groups) have been developed through electrochemical oxidation. These polymers, including poly(3-methylthiophene) and poly(3-methoxyselenophene), are conductive and show promise in applications such as electronic devices due to their ability to undergo reversible color changes upon doping and undoping, demonstrating the potential of methoxy-substituted pyrrolidine derivatives in advanced material development (Dian et al., 1986).
Medicinal Chemistry
In medicinal chemistry, pyridine derivatives synthesized from compounds structurally related to "3-Methoxy-1-((5-methylthiophen-2-yl)methyl)pyrrolidine" have demonstrated significant insecticidal activities. For example, certain pyridine derivatives were found to possess insecticidal activity against the cowpea aphid, with one compound showing approximately fourfold the activity of the commercial insecticide acetamiprid. This highlights the potential of these compounds in developing new insecticides (Bakhite et al., 2014).
Zukünftige Richtungen
The pyrrolidine ring and its derivatives, including “3-Methoxy-1-((5-methylthiophen-2-yl)methyl)pyrrolidine”, continue to be of great interest in drug discovery due to their wide range of biological activities . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Wirkmechanismus
Target of Action
The compound “3-Methoxy-1-((5-methylthiophen-2-yl)methyl)pyrrolidine” contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, but without specific studies on this compound, it’s difficult to identify its primary targets .
Mode of Action
The mode of action would depend on the specific targets of “3-Methoxy-1-((5-methylthiophen-2-yl)methyl)pyrrolidine”. Pyrrolidine derivatives can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule, which can lead to changes in the target’s activity .
Biochemical Pathways
Without specific information on the targets and mode of action of “3-Methoxy-1-((5-methylthiophen-2-yl)methyl)pyrrolidine”, it’s difficult to summarize the affected biochemical pathways. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
The molecular and cellular effects of “3-Methoxy-1-((5-methylthiophen-2-yl)methyl)pyrrolidine” would depend on its mode of action and the biochemical pathways it affects. As mentioned earlier, pyrrolidine derivatives can have a wide range of biological activities .
Eigenschaften
IUPAC Name |
3-methoxy-1-[(5-methylthiophen-2-yl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-9-3-4-11(14-9)8-12-6-5-10(7-12)13-2/h3-4,10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTESPZZUJJKHDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1-[(5-methylthiophen-2-yl)methyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2709878.png)
![O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2709879.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709884.png)
![2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2709886.png)

![2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2709888.png)

![1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2709891.png)



![5-Isobutyramido-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2709897.png)